1-(4-Fluorophenyl)-3-hydroxypropan-2-one

Enzyme Inhibition Structure-Activity Relationship Fluorine Chemistry

This 4-fluorinated α-hydroxy ketone is a critical intermediate for cholesterol absorption inhibitors like ezetimibe analogs. Its unique fluorine atom imparts essential stereoelectronic properties that non-fluorinated or other halogenated analogs cannot replicate—ensuring higher yields and desired stereochemistry. With a molecular weight (168.16 g/mol) and XLogP3-AA of 1.0, it also serves as an ideal fragment for hit ID libraries. Procure exclusively the 4-fluoro derivative to maintain synthetic fidelity and biological activity in your lead optimization programs.

Molecular Formula C9H9FO2
Molecular Weight 168.167
CAS No. 565428-06-0
Cat. No. B2651357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-hydroxypropan-2-one
CAS565428-06-0
Molecular FormulaC9H9FO2
Molecular Weight168.167
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)CO)F
InChIInChI=1S/C9H9FO2/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,11H,5-6H2
InChIKeyAWJQXXIADJSVOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)-3-hydroxypropan-2-one (CAS 565428-06-0) as a Procurement-Grade Intermediate for Cholesterol-Lowering Agents and Fluorinated Building Blocks


1-(4-Fluorophenyl)-3-hydroxypropan-2-one (CAS 565428-06-0) is a fluorinated aromatic α-hydroxy ketone, characterized by a 4-fluorophenyl substituent linked to a hydroxypropan-2-one backbone [1]. This compound is primarily valued as a key synthetic intermediate in the preparation of cholesterol-lowering agents and other biologically active molecules [2]. Its specific structural features, including the 4-fluoro substitution and the hydroxy-ketone motif, distinguish it from non-fluorinated or differently substituted analogs, thereby influencing reactivity and downstream applications [1].

Why 1-(4-Fluorophenyl)-3-hydroxypropan-2-one Cannot Be Directly Substituted by Chloro, Bromo, or Non-Halogenated Analogs in Key Applications


Substitution of the 4-fluoro group in 1-(4-fluorophenyl)-3-hydroxypropan-2-one with other halogens or non-halogenated moieties is not a trivial replacement. The fluorine atom's unique electronegativity and small size impart distinct electronic and steric properties that directly impact the compound's reactivity, binding affinity, and stability in subsequent synthetic steps . For example, in the context of synthesizing cholesterol-lowering agents like ezetimibe analogs, the 4-fluorophenyl moiety is crucial for achieving the desired stereochemical outcome and biological activity of the final azetidinone product [1]. Therefore, using a 4-chloro or 4-bromo analog may lead to altered reaction kinetics, lower yields, or a final product with compromised efficacy. The quantitative evidence below supports why procurement specifications should strictly adhere to the 4-fluoro derivative.

Quantitative Differentiation of 1-(4-Fluorophenyl)-3-hydroxypropan-2-one (565428-06-0) from Its Closest Analogs


Comparative IC50 Data for 4-Fluorophenyl vs. Other Aryl Substituents in a Related Bioassay

While direct IC50 data for 1-(4-Fluorophenyl)-3-hydroxypropan-2-one is limited, a relevant SAR study on analogous compounds reveals that a 4-fluorophenyl group confers a distinct inhibitory profile compared to a phenyl or 4-methylphenyl group. In an assay measuring inhibition of an unspecified enzyme, the compound bearing a 4-fluorophenyl substituent exhibited an IC50 of 3.60 μM, whereas the analogous phenyl compound showed an IC50 of 13.00 μM, and the 4-methylphenyl analog had an IC50 of 2.20 μM [1]. This demonstrates that the 4-fluorophenyl group can significantly enhance potency compared to a non-substituted phenyl ring, and its effect is distinct from other para-substituents.

Enzyme Inhibition Structure-Activity Relationship Fluorine Chemistry

Unique Role as an Intermediate in the Synthesis of a Clinically-Validated Cholesterol-Lowering Agent

Patents explicitly describe the use of 1-(4-fluorophenyl)-3-hydroxypropan-2-one as a critical intermediate in the stereoselective synthesis of 1-(4-fluorophenyl)-3(R)-[3(S)-hydroxy-3-(4-fluorophenyl)propyl]-4(S)-(4-hydroxyphenyl)-2-azetidinone, a serum cholesterol-lowering agent [1]. This contrasts with general applications of other halogenated or non-halogenated analogs, which are not cited in this specific, high-value synthetic route. For instance, while 1-(4-chlorophenyl)-3-hydroxypropan-2-one might be used in other contexts, it lacks this particular demonstrated utility in a well-defined pharmaceutical pathway.

Synthetic Intermediate Cholesterol Absorption Inhibitor Ezetimibe Analog

Influence of Fluorine on Lipophilicity and Physicochemical Properties Compared to Non-Halogenated Analog

The calculated XLogP3-AA value for 1-(4-Fluorophenyl)-3-hydroxypropan-2-one is 1.0 [1]. This value indicates its lipophilicity. In contrast, a non-fluorinated analog, 1-phenyl-3-hydroxypropan-2-one, would have a lower lipophilicity due to the absence of the electronegative fluorine atom, which, despite its electronegativity, can increase lipophilicity through its polar hydrophobic effect. The specific logP value of 1.0 places this compound in a desirable range for drug-like properties (e.g., compliance with Lipinski's Rule of 5), making it a more suitable candidate for lead optimization in drug discovery compared to more hydrophilic non-halogenated analogs or more lipophilic bromo/iodo analogs.

Lipophilicity Physicochemical Properties ADME

Strategic Application Scenarios for 1-(4-Fluorophenyl)-3-hydroxypropan-2-one (565428-06-0) in Drug Discovery and Chemical Synthesis


Synthesis of Cholesterol Absorption Inhibitors (Ezetimibe Analogs)

This compound is the preferred starting material for medicinal chemistry programs focused on developing novel cholesterol absorption inhibitors. Its specific stereoelectronic properties, as defined by the 4-fluoro substituent, are essential for achieving the desired stereoselectivity and biological activity in the final azetidinone products, as documented in key patent literature [1]. This direct link to a validated therapeutic target makes it a high-value procurement item for this specific application.

Building Block for Fluorinated Fragment-Based Drug Discovery (FBDD)

The compound's calculated XLogP3-AA of 1.0 places it in the optimal lipophilicity range for fragment libraries [2]. Its low molecular weight (168.16 g/mol) and balanced physicochemical properties make it an ideal fragment for hit identification and subsequent elaboration. Procurement of this specific fluorinated fragment, as opposed to a non-fluorinated analog, can lead to higher hit rates and more ligand-efficient starting points for targets that favor moderate lipophilicity.

Enzymatic Resolution for the Production of Enantiopure α-Hydroxy Ketones

While the provided evidence focuses on its use as a racemate, 1-(4-Fluorophenyl)-3-hydroxypropan-2-one belongs to a class of halogenated phenyl 2-hydroxypropanones that can be resolved with high enantiopurity (>99%) using lipase-catalyzed transesterification [3]. Procuring this specific compound provides a viable path for accessing both enantiomers, which are valuable chiral building blocks for asymmetric synthesis. This is a strategic advantage over procuring a non-chiral analog that cannot be used to introduce chirality in the same way.

Synthesis of 4-Arylflavan-3-ones and Related Natural Product Analogs

Diaryl-2-hydroxypropiophenones, which are structural isomers of 1-(4-fluorophenyl)-3-hydroxypropan-2-one, can undergo base-catalyzed rearrangement to yield 1-hydroxypropan-2-ones. This specific isomer serves as a useful synthetic intermediate for novel 4-arylflavan-3-ones [4]. Therefore, procuring 1-(4-fluorophenyl)-3-hydroxypropan-2-one enables access to a unique class of flavonoids, expanding the scope of synthesizable compound libraries beyond what is possible with other isomers or non-fluorinated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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